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Compound of Interest

Compound Name: Diisopropyl fumarate

Cat. No.: B1670629 Get Quote

An In-depth Technical Guide to Diisopropyl Fumarate

Introduction
Diisopropyl fumarate (CAS No. 7283-70-7) is the diisopropyl ester of fumaric acid, an organic

compound with the chemical formula C10H16O4.[1][2] As an unsaturated ester, it serves as a

valuable monomer in the synthesis of polymers and as an intermediate in various organic

syntheses.[3] Its properties, including low volatility and moderate solubility in organic solvents,

make it suitable for diverse chemical applications.[3] This document provides a comprehensive

technical overview of diisopropyl fumarate, covering its molecular structure, chemical and

physical properties, synthesis, spectroscopic characterization, and known biological

applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties
Diisopropyl fumarate is systematically known as dipropan-2-yl (E)-but-2-enedioate.[4] It is

recognized by several synonyms, including Fumaric Acid Diisopropyl Ester and (E)-2-

Butenedioic acid diisopropyl ester.[2] The compound is typically a colorless to pale yellow liquid

with a pleasant odor.[3]
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Identifier Value

CAS Number 7283-70-7[4]

Molecular Formula C10H16O4[1][2][5]

IUPAC Name dipropan-2-yl (E)-but-2-enedioate[4]

SMILES CC(C)OC(=O)/C=C/C(=O)OC(C)C[5]

InChI
InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-

10(12)14-8(3)4/h5-8H,1-4H3/b6-5+[4][5]

InChIKey FNMTVMWFISHPEV-AATRIKPKSA-N[5]

Physical and Chemical Properties
Property Value

Molecular Weight 200.23 g/mol [1][4][5]

Melting Point 2°C[2][6]

Boiling Point 110°C at 12 mmHg[2][6]

Appearance Colorless to pale yellow liquid[3]

Stereochemistry Achiral, contains one E/Z center[5]

Molecular Structure
Diisopropyl fumarate's structure consists of a central fumarate backbone, which is the trans

isomer of butenedioic acid, with two isopropyl groups attached via ester linkages. The molecule

is achiral and possesses a C2 axis of symmetry.[5] The trans configuration of the double bond

minimizes steric hindrance between the two ester groups, making it more stable than its cis

isomer, diisopropyl maleate.[7]

Caption: 2D molecular structure of diisopropyl fumarate.
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Synthesis of Diisopropyl Fumarate
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Diisopropyl fumarate is typically synthesized via the esterification of fumaric acid with

isopropyl alcohol.[8] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and

driven to completion by removing the water formed during the reaction, often by azeotropic

distillation.[8][9]

Fumaric Acid +
Excess Isopropyl Alcohol
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Caption: General workflow for the synthesis of diisopropyl fumarate.

Experimental Protocol: Synthesis
Charging the Reactor: In a pressure-rated reactor equipped with a reflux condenser and a

system for removing distillate (e.g., a Dean-Stark trap), charge fumaric acid, an excess of

isopropyl alcohol (typically 2.5 to 6 times the weight of fumaric acid), and a catalytic amount

of p-toluenesulfonic acid (e.g., 1-5% by weight of fumaric acid).[8]

Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the

mixture to a temperature between 120-180°C under pressure while stirring.[8]

Reaction Progression: Allow the mixture to reflux. The azeotrope of isopropyl alcohol and

water will begin to distill. Continuously remove this azeotrope to drive the reaction towards

the product side.[8]

Monitoring: Monitor the reaction progress by analyzing aliquots (e.g., by GC or TLC) until the

consumption of fumaric acid is complete.
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Work-up and Purification: After cooling, neutralize the catalyst with a base (e.g., sodium

bicarbonate solution). Separate the organic layer, wash with brine, and dry over an

anhydrous salt like sodium sulfate. The crude diisopropyl fumarate can be purified by

vacuum distillation.[7]

Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of diisopropyl
fumarate. PubChem lists available 1D-NMR, Mass Spectrometry, and IR spectra for the

compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the carbon-hydrogen framework of the molecule.

¹H NMR (Proton

NMR)

Assignment
Chemical Shift (δ)

ppm (approx.)
Multiplicity Integration

Olefinic Protons (-

CH=CH-)
~6.8 Singlet 2H

Methine Protons (-

CH(CH₃)₂)
~5.0 Septet 2H

Methyl Protons (-

CH(CH₃)₂)
~1.2 Doublet 12H
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¹³C NMR

Assignment Chemical Shift (δ) ppm (approx.)

Carbonyl Carbon (-C=O) ~165

Olefinic Carbon (-CH=CH-) ~134

Methine Carbon (-CH(CH₃)₂) ~69

Methyl Carbon (-CH(CH₃)₂) ~22

Note: Exact chemical shifts may vary based on

the solvent and instrument used.

Sample Preparation: Dissolve 5-10 mg of purified diisopropyl fumarate in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectroscopy Data

Vibrational Mode Wavenumber (cm⁻¹) (approx.)

C=O Stretch (Ester) 1720-1730

C=C Stretch (Alkene) 1640-1650

C-O Stretch (Ester) 1100-1300

=C-H Bend (trans) 960-980
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Sample Preparation: For a neat liquid sample, place a small drop of diisopropyl fumarate
between two KBr plates.

Data Acquisition: Place the sample holder in an FTIR spectrometer and acquire the

spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule, confirming its molecular weight.

Mass Spectrometry Data

Ion m/z Value

[M]+ (Molecular Ion) 200.23

[M - OCH(CH₃)₂]+ 141

[M - COOCH(CH₃)₂]+ 113

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of diisopropyl fumarate in a

volatile organic solvent like dichloromethane or ethyl acetate.

Instrument Setup: Set the parameters for the Gas Chromatograph (GC) and Mass

Spectrometer (MS). This includes setting the GC oven temperature program to separate the

compound from any impurities and setting the MS to scan a relevant mass range (e.g., m/z

40-300) using Electron Ionization (EI).

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The compound will be separated on the GC column and subsequently ionized and detected

by the MS.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions to confirm the structure.
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Caption: Workflow for the analytical characterization of diisopropyl fumarate.

Biological Activity and Applications
While extensive research on the specific biological pathways of diisopropyl fumarate is

limited, some applications have been noted. It has been identified as a compound used in the

creation of scaffolds for bone tissue engineering.[10] Additionally, related fumaric acid esters

are used to treat conditions like HIV infections and chronic hepatitis B, typically in combination

with other antiviral agents.[11] However, specific signaling pathways directly modulated by

diisopropyl fumarate are not well-documented in the available literature.

Safety and Handling
According to GHS classifications, diisopropyl fumarate is known to cause skin irritation

(H315) and serious eye irritation (H319).[4] Standard laboratory safety precautions, including

the use of personal protective equipment such as gloves and safety glasses, should be

followed when handling this compound.[3]

Conclusion
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Diisopropyl fumarate is a well-characterized diester with established methods for its synthesis

and analysis. Its molecular structure, confirmed by various spectroscopic techniques, makes it

a useful intermediate in organic and polymer chemistry. While its biological applications are still

an emerging area of research, its use in biomaterials like bone scaffolds suggests potential for

further investigation in the fields of drug development and materials science. This guide

provides foundational technical data and protocols to support such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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